(1R,2S)-1,2-Dibromo-3-fluoro-1,2-dihydroacenaphthylene
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Overview
Description
(1R,2S)-1,2-Dibromo-3-fluoro-1,2-dihydroacenaphthylene is a chiral organic compound characterized by the presence of bromine and fluorine atoms attached to a dihydroacenaphthylene framework
Preparation Methods
The synthesis of (1R,2S)-1,2-Dibromo-3-fluoro-1,2-dihydroacenaphthylene typically involves the bromination and fluorination of a suitable acenaphthylene precursor. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorine or fluorine-containing reagents under controlled temperature and solvent conditions. Industrial production methods may involve large-scale bromination and fluorination processes with optimized reaction parameters to ensure high yield and purity of the desired compound .
Chemical Reactions Analysis
(1R,2S)-1,2-Dibromo-3-fluoro-1,2-dihydroacenaphthylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The double bonds in the dihydroacenaphthylene framework can participate in addition reactions with various reagents. Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
(1R,2S)-1,2-Dibromo-3-fluoro-1,2-dihydroacenaphthylene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of (1R,2S)-1,2-Dibromo-3-fluoro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(1R,2S)-1,2-Dibromo-3-fluoro-1,2-dihydroacenaphthylene can be compared with other similar compounds, such as:
(1R,2S)-2-Phenylcyclopropanaminium: Another chiral compound with different functional groups and applications.
(1R,2S)-2-Amino-1,2-diphenylethanol: A compound with similar stereochemistry but different chemical properties and uses.
(1R,2S)-2-(Hydroxycarbamoyl)-1-{4-[(2-methylquinolin-4-yl]:
Properties
CAS No. |
62002-74-8 |
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Molecular Formula |
C12H7Br2F |
Molecular Weight |
329.99 g/mol |
IUPAC Name |
(1R,2S)-1,2-dibromo-3-fluoro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H7Br2F/c13-11-7-3-1-2-6-4-5-8(15)10(9(6)7)12(11)14/h1-5,11-12H/t11-,12+/m1/s1 |
InChI Key |
GOWJRRWPDXZOEB-NEPJUHHUSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)[C@H]([C@H](C3=C(C=C2)F)Br)Br |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(C3=C(C=C2)F)Br)Br |
Origin of Product |
United States |
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